Cas no 1234947-42-2 (N-tert-butyl-4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxamide)

N-tert-butyl-4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxamide is a specialized organic compound featuring a piperidine core functionalized with a thiophene-based formamide group and a tert-butyl carboxamide moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The thiophene ring enhances electronic properties, while the tert-butyl group contributes to steric stability. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies and drug discovery applications. The compound's purity and synthetic reproducibility are critical for consistent performance in research settings. Further characterization data, such as NMR and HPLC analyses, are typically provided to ensure quality and suitability for experimental use.
N-tert-butyl-4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxamide structure
1234947-42-2 structure
Product Name:N-tert-butyl-4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxamide
CAS No:1234947-42-2
MF:C16H25N3O2S
MW:323.453602552414
CID:6594307
PubChem ID:49687930
Update Time:2025-10-11

N-tert-butyl-4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-tert-butyl-4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxamide
    • 1234947-42-2
    • N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide
    • N-tert-butyl-4-{[(thiophen-3-yl)formamido]methyl}piperidine-1-carboxamide
    • VU0631143-1
    • N-tert-butyl-4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxamide
    • AKOS024491926
    • F5033-2541
    • Inchi: 1S/C16H25N3O2S/c1-16(2,3)18-15(21)19-7-4-12(5-8-19)10-17-14(20)13-6-9-22-11-13/h6,9,11-12H,4-5,7-8,10H2,1-3H3,(H,17,20)(H,18,21)
    • InChI Key: KINNBAUIBJLKRW-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(NCC1CCN(C(NC(C)(C)C)=O)CC1)=O

Computed Properties

  • Exact Mass: 323.16674822g/mol
  • Monoisotopic Mass: 323.16674822g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 89.7Ų

N-tert-butyl-4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxamide Pricemore >>

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Additional information on N-tert-butyl-4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxamide

N-Tert-butyl-4-{(Thiophen-3-yl)Formamidomethyl}Piperidine-1-Carboxamide: A Comprehensive Overview

The compound with CAS No. 1234947-42-2, known as N-Tert-butyl-4-{(Thiophen-3-yl)Formamidomethyl}Piperidine-1-Carboxamide, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This molecule is a derivative of piperidine, a six-membered saturated heterocyclic amine, which serves as a versatile scaffold for various chemical modifications. The presence of the tert-butyl group and the thiophene ring introduces distinct electronic and steric effects, making this compound a valuable subject for both academic and industrial research.

Recent studies have highlighted the importance of thiophene-containing compounds in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The thiophene moiety, a five-membered aromatic ring with two sulfur atoms, is known for its ability to enhance drug solubility and bioavailability. In the case of N-Tert-butyl-4-{(Thiophen-3-yl)Formamidomethyl}Piperidine-1-Carboxamide, the thiophene ring is attached via a formamidomethyl group, which further modulates the compound's reactivity and selectivity.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, amidation, and oxidation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of the product. For instance, recent advancements in catalytic asymmetric synthesis have enabled the construction of complex stereochemistry in this molecule, paving the way for its use in enantioselective drug design.

From a pharmacological perspective, N-Tert-butyl-4-{(Thiophen-3-yl)Formamidomethyl}Piperidine-1-Carboxamide has shown promising activity in preclinical models of neurodegenerative diseases. Its ability to modulate glutamate receptors has been extensively studied, with findings suggesting potential therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes, making it a candidate for treating inflammatory disorders like arthritis.

The structural versatility of this compound also extends to its application in materials science. The incorporation of tert-butyl and thiophene groups into polymer frameworks has been investigated for improving thermal stability and electrical conductivity. These properties make it a potential candidate for use in advanced materials such as organic semiconductors and high-performance polymers.

In conclusion, N-Tert-butyl-4-{(Thiophen-3-yl)Formamidomethyl}Piperidine-1-Carboxamide represents a fascinating example of how structural modifications can lead to multifunctional compounds with diverse applications. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing both medicinal chemistry and materials science.

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